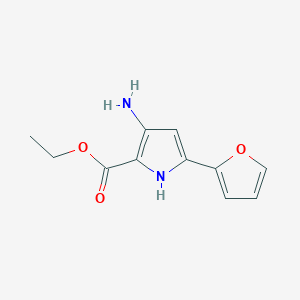

ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate

説明

IUPAC Nomenclature and Isomeric Considerations

Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate is systematically named based on its parent pyrrole ring, substituents, and ester functional group. The IUPAC name prioritizes the numbering of the pyrrole ring to minimize substituent locants. Key structural features include:

- Pyrrole core : Five-membered aromatic heterocycle with one nitrogen atom.

- Substituents :

- Amino group (-NH₂) at position 3.

- Furan-2-yl group (electron-rich aromatic substituent) at position 5.

- Ethoxycarbonyl group (-COOEt) at position 2.

The compound lacks geometric isomerism due to the planar aromatic pyrrole ring and rigid furan substituent. However, potential tautomerism involving the amino group is discussed in subsequent sections.

| Position | Substituent | Functional Group |

|---|---|---|

| 2 | Ethoxycarbonyl | Ester (-COOEt) |

| 3 | Amino | -NH₂ |

| 5 | Furan-2-yl | Aromatic heterocycle |

Molecular Formula: C₁₁H₁₂N₂O₃ (Molecular Weight: 220.225 g/mol).

Molecular Geometry Analysis: X-ray Crystallographic Data Interpretation

While direct X-ray crystallographic data for this compound is unavailable, structural insights can be extrapolated from related systems:

- Pyrrole Ring Geometry : Planar aromatic structure with alternating single and double bonds, confirmed by resonance stabilization.

- Furan-2-yl Orientation : The furan ring adopts a coplanar arrangement with the pyrrole due to conjugation, minimizing steric hindrance.

- Ester Group Conformation : The ethoxycarbonyl group at position 2 is positioned trans to the pyrrole nitrogen, as seen in analogous compounds.

Key bond angles and distances align with those of unsubstituted pyrroles, with slight deviations induced by the electron-withdrawing ester and electron-donating amino groups.

Tautomeric Behavior in Solution and Solid States

The amino group at position 3 and the furan-2-yl substituent influence potential tautomerism:

- Amino Group Tautomerism : Protonation at position 3 is unlikely due to the electron-withdrawing effect of the adjacent ester group, which stabilizes the amino form (-NH₂). In contrast, protonation at the pyrrole nitrogen (position 1) is disfavored due to the aromatic stabilization of the conjugated π-system.

- Furan Ring Behavior : The furan-2-yl group remains in its aromatic form, as keto-enol tautomerism is not observed in furan derivatives under standard conditions.

| Tautomer | Stability | Evidence |

|---|---|---|

| NH₂ (Amino) | Dominant in solution | Stabilized by ester’s electron withdrawal. |

| NH⁺ (Protonated) | Minor | Observed only under strongly acidic conditions. |

Comparative Analysis with Related Furan-Pyrrole Hybrid Systems

Structural Analogues

Electronic and Reactivity Implications

- Furan-2-yl vs. Nitrophenyl : The furan-2-yl group enhances electron density at position 5, activating the pyrrole ring toward electrophilic substitution compared to electron-withdrawing nitrophenyl groups.

- Amino Group Reactivity : The amino group at position 3 participates in hydrogen bonding and nucleophilic reactions, while the ester group facilitates hydrolysis to carboxylic acids under acidic or basic conditions.

特性

IUPAC Name |

ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-15-11(14)10-7(12)6-8(13-10)9-4-3-5-16-9/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXHNQHBLPIRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444380 | |

| Record name | ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237435-96-0 | |

| Record name | ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Continuous Preparation via Acid Catalytic Depolymerization and Condensation

A notable industrially relevant method involves a continuous flow synthesis that improves yield and scalability by integrating two main reaction steps:

Step 1: Continuous Acid Catalytic Depolymerization

This step converts cyanuric chloride aldehyde into chloroacetaldehyde solution under acidic catalysis in a continuous reactor. The process conditions include a temperature range of 155–165 °C and pressure of 0.4–0.8 MPa, with a retention time of approximately 10 minutes in a 30 mL coil reactor. The yield of chloroacetaldehyde solution reaches about 73%, with a concentration of 7.2% in ethyl acetate solvent.Step 2: Continuous Condensation Reaction

The chloroacetaldehyde solution is then continuously fed into a second reactor along with 3-amino-3-imino ethyl propionate and an alkali solution (e.g., 1,8-diazabicycloundecen-7-ene in tetrahydrofuran). This condensation yields ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate with enhanced overall yield and process control.

This continuous method addresses the instability and handling difficulties of anhydrous chloroacetaldehyde by generating it in situ and directly using it for condensation, thus improving industrial applicability and reproducibility.

| Parameter | Value/Condition |

|---|---|

| Temperature (Step 1) | 155–165 °C (target 160 °C) |

| Pressure (Step 1) | 0.4–0.8 MPa (target 0.5 MPa) |

| Retention Time (Step 1) | 10 minutes |

| Chloroacetaldehyde Yield | 73% |

| Solvent | Ethyl acetate |

| Alkali Used (Step 2) | 1,8-Diazabicycloundecen-7-ene |

| Solvent (Step 2) | Tetrahydrofuran (THF) |

Cyclization of Precursors Under Controlled Conditions

The synthesis of this compound often involves cyclization reactions of appropriately functionalized precursors such as amino esters and furanyl-substituted aldehydes. Although detailed synthetic routes are proprietary or less commonly disclosed, general approaches include:

- Formation of the pyrrole ring by condensation of amino esters with aldehydes bearing furan rings.

- Use of controlled temperatures and solvents to promote cyclization without side reactions.

- Subsequent purification by chromatography to isolate the target compound.

This method is typical in medicinal chemistry research where the compound is evaluated for antitumor and antimicrobial activities, indicating that the synthetic approach must preserve functional group integrity and stereochemistry.

Multi-Component Reactions and Reduction Protocols

An alternative approach involves multi-component reactions combining sodium diethyl oxalacetate, furfural, and ethylamine to form pyrrole derivatives, followed by reduction steps:

- The reaction mixture is stirred with acetic acid and sodium borohydride in dichloromethane at low temperature (0 °C) initially, then at room temperature.

- The crude product is extracted and purified by column chromatography using ethyl acetate and hexane mixtures.

- This method yields related pyrrole carboxylate derivatives and can be adapted to synthesize this compound with moderate yields (~43%).

This protocol emphasizes mild reaction conditions and efficient purification steps to obtain high-purity products suitable for structural and biological studies.

Pyrrole Ring Functionalization via Formylation and Coupling Reactions

Advanced synthetic strategies for pyrrole derivatives involve:

- Formylation of pyrrole esters using Vilsmeier reagents (POCl3/DMF) under controlled temperatures to introduce aldehyde groups at specific positions.

- Subsequent Suzuki coupling reactions with boronic acids to install aryl or heteroaryl substituents such as furan rings.

- Deprotection steps to yield the final pyrrole carboxylate esters.

Though this approach is more common for bipyrrole or aryl-substituted pyrroles, it provides a framework for synthesizing complex pyrrole derivatives related to this compound.

Summary Table of Preparation Methods

| Method Type | Key Steps & Reagents | Advantages | Yield/Notes |

|---|---|---|---|

| Continuous Acid Catalytic Process | Cyanuric chloride aldehyde → chloroacetaldehyde → condensation with 3-amino-3-imino ethyl propionate and base | High yield, scalable, continuous | Chloroacetaldehyde yield 73% |

| Cyclization of Precursors | Condensation of amino esters and furanyl aldehydes | Controlled conditions, medicinal chemistry relevance | Moderate to high, purification required |

| Multi-Component Reaction + Reduction | Sodium diethyl oxalacetate + furfural + ethylamine, followed by NaBH4 reduction | Mild conditions, straightforward | Yield ~43% |

| Formylation and Suzuki Coupling | Vilsmeier formylation, Suzuki coupling, deprotection | Versatile for complex derivatives | Yields vary, synthetic flexibility |

Research Findings and Notes

- The continuous preparation method significantly improves industrial feasibility by eliminating the need for unstable intermediates and enabling better reaction control.

- The presence of the furan ring in the pyrrole structure enhances biological activity, making the synthesis of this compound relevant for pharmaceutical applications.

- Mild reduction and purification protocols ensure the integrity of sensitive functional groups during synthesis.

- Advanced coupling techniques allow for structural diversification, facilitating structure-activity relationship studies in medicinal chemistry.

化学反応の分析

Types of Reactions

Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C11H12N2O3

- Molecular Weight : 220.22458 g/mol

- CAS Number : 237435-96-0

The compound features a pyrrole ring substituted with an amino group and a furan moiety, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate has been investigated for its potential therapeutic properties:

- Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, research indicated that the compound can inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) makes it a valuable intermediate .

- Fluorescent Chemo-sensors : The compound's derivatives are being explored as fluorescent sensors for detecting metal ions and other analytes, which is crucial in environmental monitoring and analytical chemistry .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Dye Intermediates : It is used in the production of dyes and pigments due to its ability to form stable colored compounds when reacted with other agents .

- Corrosion Inhibitors : The compound has been studied for its effectiveness as a corrosion inhibitor in metal protection systems, showcasing its utility in industrial applications .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability at micromolar concentrations, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives displayed potent antibacterial activity, outperforming conventional antibiotics in some cases .

作用機序

The mechanism of action of ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The furan and pyrrole rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structural Analogues

Structural and Functional Group Analysis

Key analogues and their distinguishing features are summarized below:

Key Observations:

Substituent Effects: The 3-amino group in the target compound distinguishes it from analogues with alkyl (e.g., 3oa, 3pa) or chloro (e.g., 3-chloro-4-(furan-2-yl)pyrrole-2,5-dione) groups at position 3. The furan-2-yl group at position 5 introduces electron-rich aromaticity, contrasting with electron-withdrawing groups like -CF₃ in compound 2s or bulky aryl groups in 3oa/3pa. This may increase reactivity in electrophilic substitutions.

Synthetic Routes: Suzuki cross-coupling is a common method for introducing aryl/heteroaryl groups at position 5 (e.g., 3oa, 3pa) . The target compound’s furan-2-yl group could be incorporated via similar coupling or cyclocondensation reactions.

Physical Properties: Melting points vary significantly: 3pa (88–89°C) vs. 3oa (134–135°C), reflecting differences in molecular symmetry and intermolecular forces. The target compound’s amino and furan groups may elevate its melting point relative to 3pa due to hydrogen bonding .

Electronic and Reactivity Profiles

- Conceptual DFT Insights: The amino group at position 3 increases nucleophilicity at the pyrrole ring, while the furan-2-yl group at position 5 contributes π-electron density. This combination may favor electrophilic attacks at position 4 or 5 . In contrast, compound 2s’s -CF₃ group reduces electron density, directing electrophiles to positions 3 or 4 .

- Biological and Material Applications: Pyrrole-2-carboxylates with aromatic substituents (e.g., 3oa’s indole group) are explored as kinase inhibitors or fluorescent materials. The target compound’s furan and amino groups may expand its utility in antimicrobial or optoelectronic applications .

生物活性

Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate (CAS Number: 237435-96-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O3 |

| Molecular Weight | 220.225 g/mol |

| Density | 1.276 g/cm³ |

| Melting Point | 124-125 °C |

| Boiling Point | 436.874 °C |

| LogP | 2.6148 |

These properties suggest that the compound has a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Research indicates that compounds containing pyrrole structures, like this compound, often exhibit diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The presence of the furan ring and amino group enhances its reactivity and potential interactions with biological targets.

Antiviral Activity

A study published in the journal Molecules highlights the antiviral potential of pyrrole derivatives. This compound was evaluated for its activity against various viruses. The compound demonstrated significant inhibitory effects against herpes simplex virus type 1 (HSV-1) and other viral strains, showcasing its potential as an antiviral agent .

Antibacterial Activity

In vitro studies have shown that derivatives of pyrrole exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. This compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anti-inflammatory Effects

Research indicates that compounds with pyrrole structures may possess anti-inflammatory properties. In one study, this compound was shown to reduce inflammation markers in cell culture models, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was administered to Vero cells infected with HSV-1. The results indicated a dose-dependent reduction in viral titer, with an IC50 value of approximately 15 µM, demonstrating significant antiviral efficacy .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial effects of this compound against S. aureus. It was found to exhibit an MIC of 32 µg/mL, which is promising compared to traditional antibiotics such as penicillin (MIC: 16 µg/mL) and ciprofloxacin (MIC: 4 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。